molecular formula C12H16O B8173270 2-Isopropoxy-1-methyl-4-vinylbenzene

2-Isopropoxy-1-methyl-4-vinylbenzene

Cat. No.: B8173270
M. Wt: 176.25 g/mol
InChI Key: OPDMEARMMCDAHN-UHFFFAOYSA-N
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Description

2-Isopropoxy-1-methyl-4-vinylbenzene (IUPAC name: 1-methyl-2-(propan-2-yloxy)-4-vinylbenzene) is an aromatic compound featuring a benzene ring substituted with a methyl group at position 1, an isopropoxy group at position 2, and a vinyl group at position 2. This structure imparts unique physicochemical properties, including reactivity influenced by the electron-donating isopropoxy group and the steric effects of the methyl and vinyl substituents.

Properties

IUPAC Name

4-ethenyl-1-methyl-2-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-5-11-7-6-10(4)12(8-11)13-9(2)3/h5-9H,1H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDMEARMMCDAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-1-methyl-4-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of 4-methylphenol (p-cresol) with isopropyl bromide in the presence of a base such as potassium carbonate. The resulting product is then subjected to a vinylation reaction using a suitable vinylating agent under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing the use of hazardous reagents and by-products. The use of catalysts and controlled reaction conditions is crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-1-methyl-4-vinylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Isopropoxy-1-methyl-4-vinylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropoxy-1-methyl-4-vinylbenzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, attacking electrophilic species. This leads to the formation of various substituted products, depending on the nature of the electrophile and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on 4-bromo-1-isopropoxy-2-vinylbenzene (CAS: 16602-27-0), a brominated analog with structural similarities to the target compound. Below is a detailed comparison:

Structural and Functional Group Analysis

Property 2-Isopropoxy-1-methyl-4-vinylbenzene 4-Bromo-1-isopropoxy-2-vinylbenzene
Molecular Formula C₁₂H₁₆O (inferred) C₁₁H₁₃BrO
Molar Mass (g/mol) ~176.26 (calculated) 241.12
Substituents - 1-methyl
- 2-isopropoxy
- 4-vinyl
- 1-isopropoxy
- 2-vinyl
- 4-bromo
Key Functional Groups Ether, vinyl, methyl Ether, vinyl, bromine

Physicochemical Properties

Reactivity: The bromine atom in 4-bromo-1-isopropoxy-2-vinylbenzene enhances electrophilic substitution reactivity at the para position due to its electron-withdrawing nature . The vinyl group in both compounds enables polymerization or addition reactions, though steric hindrance from the methyl group in the target compound may reduce reactivity compared to the brominated analog.

Stability :

  • The brominated compound’s higher molar mass (241.12 g/mol vs. ~176.26 g/mol) suggests greater molecular stability under thermal conditions. However, the presence of bromine may increase susceptibility to photodegradation.

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